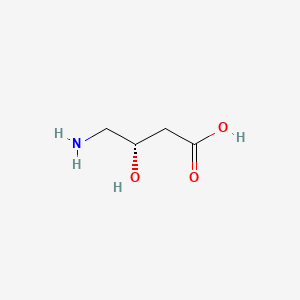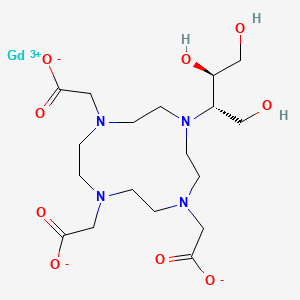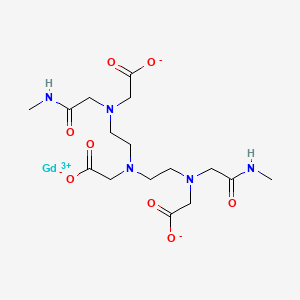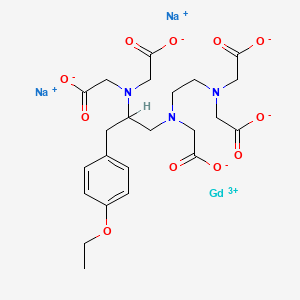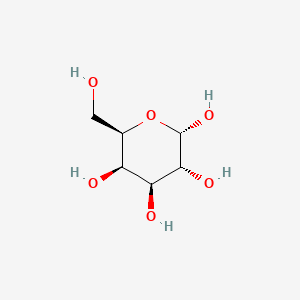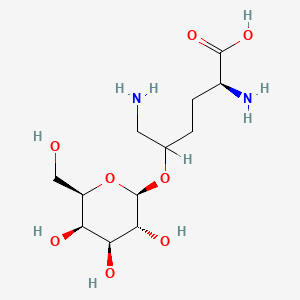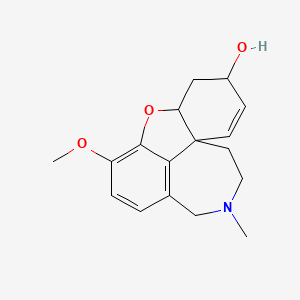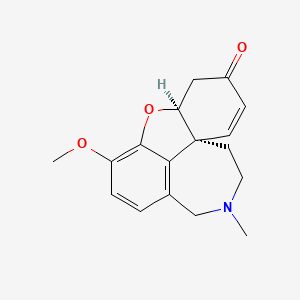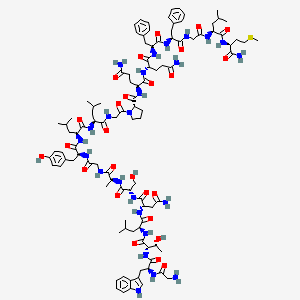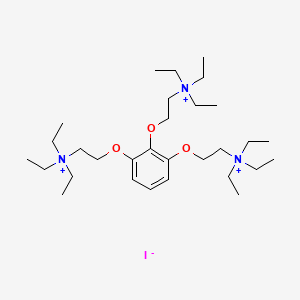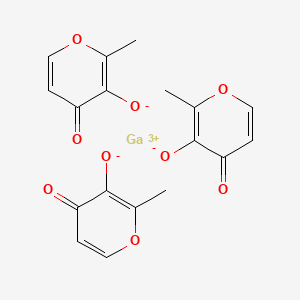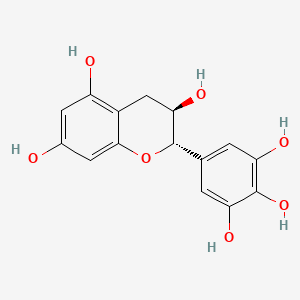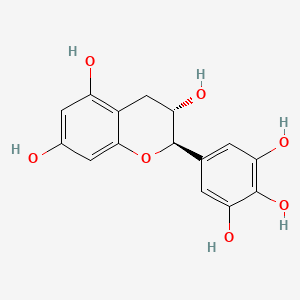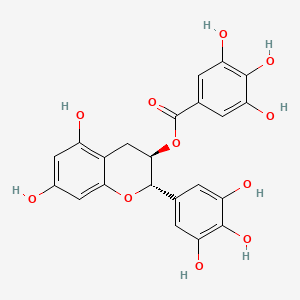
Lankacidin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lankacidin C is a unique 17-membered macrocyclic antibiotic produced by the soil-dwelling bacterium Streptomyces rochei . It was first isolated in 1969 and has since been recognized for its strong antimicrobial activity against various Gram-positive bacteria, including those resistant to macrolide antibiotics . Additionally, this compound exhibits significant antitumor activity, making it a compound of interest in both antimicrobial and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lankacidin C is synthesized through a modular-iterative mixed polyketide biosynthesis pathway . The gene cluster responsible for its biosynthesis includes multiple genes (lkcA-lkcO) that encode for various enzymes involved in the condensation reactions leading to the formation of the lankacidin skeleton . The biosynthesis involves eight condensation reactions facilitated by enzymes such as ketosynthase, acyltransferase, and acyl carrier protein .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces rochei under controlled conditions to optimize the yield of the antibiotic . The fermentation process is followed by extraction and purification steps to isolate this compound from the culture medium .
Chemical Reactions Analysis
Types of Reactions: Lankacidin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Lankacidin C has a wide range of scientific research applications:
Mechanism of Action
Lankacidin C exerts its antimicrobial effects by interfering with peptide bond formation during bacterial protein synthesis. It binds at the peptidyl transferase center of the eubacterial large ribosomal subunit, inhibiting protein synthesis . Its antitumor activity is attributed to its ability to overstabilize microtubules by binding at the taxol binding site of tubulin, causing mitotic arrest followed by apoptosis .
Comparison with Similar Compounds
Macrolides: Like erythromycin, Lankacidin C is a macrolide antibiotic but differs in its 17-membered macrocyclic structure.
Ansamycins: Compounds like rifamycin share similar biosynthetic pathways but have different structural features.
Polyethers: Compounds such as monensin also share polyketide biosynthesis pathways but differ in their biological activities.
Uniqueness: this compound’s unique 17-membered macrocyclic structure and its dual antimicrobial and antitumor activities distinguish it from other similar compounds . Its ability to bind at the taxol binding site of tubulin and its strong activity against antibiotic-resistant bacteria highlight its potential as a versatile therapeutic agent .
Properties
CAS No. |
23623-31-6 |
|---|---|
Molecular Formula |
C25H33NO7 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide |
InChI |
InChI=1S/C25H33NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16,18-21,28-29H,9,13H2,1-5H3,(H,26,31)/b10-8-,11-7-,14-6-,15-12- |
InChI Key |
ATDILMLBOZKFGI-MPJWFRRFSA-N |
SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |
Isomeric SMILES |
CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)O)\C)O |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lankacidins; Lankacidin C; Lankacidin; Antibiotic T-2636 C; Bundlin A; NSC 145118; NSC-145118; NSC145118; T-2636C; T 2636C; T2636C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


